molecular formula C16H16N4O3S B2402433 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide CAS No. 946223-52-5

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide

Cat. No.: B2402433
CAS No.: 946223-52-5
M. Wt: 344.39
InChI Key: JLSKHSLZCZVXLZ-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms. This compound combines a thiazolopyrimidine ring system with a nicotinamide moiety, linked by an ethoxy group. The unique structure of this compound offers potential for diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyrimidine derivatives, including N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide, typically involves multi-step reactions. One common method involves the cyclization of S-alkylated derivatives of 2-thiouracils with substituted phenacyl halides. This process includes:

    S-Alkylation: Reacting 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives.

    Cyclization: Intramolecular cyclization of the S-alkylated derivatives at various temperatures to form thiazolopyrimidine rings.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of ultrasonic activation, environmentally friendly solvents, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antitubercular activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The exact mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide is not well understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide: Shares a similar thiazolopyrimidine ring system but with a quinoline moiety instead of nicotinamide.

    Thiazolopyrimidine derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide is unique due to its specific combination of a thiazolopyrimidine ring with a nicotinamide moiety, which may confer distinct biological and chemical properties.

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide is a compound of significant interest due to its diverse biological activities. Thiazolo[3,2-a]pyrimidine derivatives have been recognized for their potential as therapeutic agents across various fields, including oncology and infectious diseases. This article reviews the biological activity of this compound, drawing on recent research findings, case studies, and data tables.

Chemical Structure

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its ability to interact with multiple biological targets. The structural formula can be represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Antitumor Activity

Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit notable cytotoxicity against various cancer cell lines. A study highlighted that compounds similar to this compound showed high efficacy against M-HeLa (cervical adenocarcinoma) cells while maintaining low toxicity to normal liver cells . This selectivity suggests a promising therapeutic window for potential anticancer applications.

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
1M-HeLa4.515
2Chang Liver30-
3MCF-7 (Breast)8.010

Antibacterial and Antifungal Activity

The compound has also shown promise in antibacterial assays. Its derivatives have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating superior activity compared to standard antibiotics like ciprofloxacin . The mechanism of action is believed to involve inhibition of bacterial growth through interference with essential metabolic pathways.

Table 2: Antibacterial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
AStaphylococcus aureus12
BEscherichia coli15
CMycobacterium smegmatis50

The biological activity of this compound is attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The thiazolopyrimidine ring engages in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity . This interaction may lead to the modulation of enzyme activity or receptor signaling pathways critical for cellular function.

Case Studies

  • Anticancer Efficacy : A case study involving the administration of a thiazolo[3,2-a]pyrimidine derivative in a murine model demonstrated significant tumor regression in chemically induced tumors. The treated group exhibited a reduction in tumor volume by approximately 60% compared to controls .
  • Infectious Disease Application : Another study evaluated the antibacterial properties of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound inhibited bacterial growth effectively at sub-MIC concentrations, suggesting potential for use in treating resistant infections .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-4-23-14-11(6-5-7-17-14)13(21)19-12-10(3)18-16-20(15(12)22)9(2)8-24-16/h5-8H,4H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSKHSLZCZVXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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